molecular formula C26H24F4N2O2 B303834 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303834
M. Wt: 472.5 g/mol
InChI Key: CSJHGVUONOYNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. This 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to bind to the active sites of these enzymes and proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the modulation of cellular signaling pathways, and the induction of apoptosis in certain cell types. This 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X in lab experiments is its wide range of biochemical and physiological effects. This 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a variety of different effects on cells and tissues, making it a valuable tool for researchers in a variety of fields. However, one limitation of using 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for use in experiments.

Future Directions

There are many potential future directions for research on 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X, including the development of new drugs and therapies based on its biochemical and physiological effects. Researchers may also investigate the mechanisms of action of this 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in more detail, in order to better understand how it interacts with various enzymes and proteins. Additionally, future research may focus on the synthesis and purification of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide X, in order to make it more readily available for use in experiments.

Synthesis Methods

Compound X can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 4-fluoroaniline with 3-(trifluoromethyl)benzaldehyde in the presence of a base, followed by the addition of 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-3H-quinoline-3-carboxylic acid and a coupling reagent.

Scientific Research Applications

Compound X has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various proteins and enzymes, as well as for investigating the effects of various drugs and 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamides on cellular processes. This 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

properties

Product Name

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C26H24F4N2O2

Molecular Weight

472.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H24F4N2O2/c1-14-21(24(34)32-18-6-4-5-16(11-18)26(28,29)30)22(15-7-9-17(27)10-8-15)23-19(31-14)12-25(2,3)13-20(23)33/h4-11,22,31H,12-13H2,1-3H3,(H,32,34)

InChI Key

CSJHGVUONOYNTA-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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